molecular formula C24H19FN4O3S B2984042 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide CAS No. 958612-82-3

2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2984042
CAS No.: 958612-82-3
M. Wt: 462.5
InChI Key: JQTMDOCMOBBORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule featuring a hybrid heterocyclic scaffold combining imidazo[1,2-c]quinazolinone and acetamide pharmacophores. The core structure includes a 3-oxo-2H,3H-imidazo[1,2-c]quinazoline moiety substituted at position 5 with a (4-fluorophenyl)methylsulfanyl group and at position 2 with an acetamide linker bound to a furan-2-ylmethyl group. Such structural complexity is designed to enhance target binding affinity and metabolic stability .

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O3S/c25-16-9-7-15(8-10-16)14-33-24-28-19-6-2-1-5-18(19)22-27-20(23(31)29(22)24)12-21(30)26-13-17-4-3-11-32-17/h1-11,20H,12-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTMDOCMOBBORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)F)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-c]quinazoline core, followed by the introduction of the 4-fluorophenylmethylsulfanyl group and the furan-2-ylmethylacetamide moiety. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups. It has the molecular formula C24H19FN4O3S and a molecular weight of 462.5 g/mol. This compound is of interest in chemistry, biology, medicine, and industry for various applications.

Scientific Research Applications

The compound's potential applications span across multiple scientific disciplines.

Chemistry: It can serve as a building block in synthesizing more complex molecules, especially in developing new materials with unique properties.

Biology: The compound's structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine: It could be explored for its therapeutic potential, particularly in developing new drugs targeting specific diseases or conditions.

Industry: Its unique properties may make it useful in the development of new industrial materials, such as polymers or coatings with specific functionalities.

Chemical Reactions

2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide can undergo oxidation and reduction reactions to introduce additional functional groups or modify existing ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

免责声明

BenchChem's products are designed for in vitro studies, which are experiments conducted outside of a living organism, typically involving cells or tissues in a controlled laboratory environment. These products are not categorized as drugs or medicines, have not been approved by the FDA, and are not intended to prevent, treat, or cure any medical condition, disease, or illness. Introducing these products into the bodies of humans or animals is strictly prohibited.

Mechanism of Action

The mechanism by which 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Key Structural Features :

  • Imidazoquinazolinone core: Provides planar aromaticity for π-π stacking interactions with biological targets.
  • Furan-2-ylmethyl acetamide side chain : Enhances solubility and may engage in hydrogen bonding via the furan oxygen.

Synthetic routes for analogous compounds involve coupling reactions of chloroacetamides with thiol-containing heterocycles under basic conditions .

Comparison with Similar Compounds

The compound belongs to a class of heterocyclic acetamides with demonstrated anti-inflammatory, anti-exudative, and enzyme-modulating activities. Below is a comparative analysis with structurally and functionally related molecules:

Key Findings from Comparative Studies:

Anti-Exudative Activity :

  • The furan-2-yl group in triazole-based acetamides (e.g., compounds 3.1–3.21) correlates with enhanced anti-exudative activity (38–62% inhibition at 10 mg/kg), comparable to diclofenac (8 mg/kg) . The target compound’s furan moiety may similarly contribute to efficacy.

Anti-Inflammatory Activity: Quinazolinone acetamides with lipophilic substituents (e.g., ethylamino in ) show superior anti-inflammatory activity (ED50 = 28 mg/kg) compared to diclofenac (ED50 = 34 mg/kg). The 4-fluorophenylmethylsulfanyl group in the target compound likely enhances target binding via hydrophobic interactions.

Fluorine substitution (as in the target compound and 573931-40-5) is associated with increased bioavailability and resistance to oxidative metabolism .

Ulcerogenic Potential: Quinazolinone acetamides generally exhibit lower gastrointestinal toxicity compared to traditional NSAIDs like aspirin, as seen in .

Biological Activity

The compound 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including an imidazo[1,2-c]quinazoline core. Its IUPAC name is indicative of its complex arrangement, which influences its interaction with biological targets.

PropertyValue
Molecular FormulaC24H19FN4O3S
Molecular Weight454.49 g/mol
CAS Number958612-82-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing signaling pathways.
  • DNA Interaction : The structure may facilitate interactions with DNA or RNA, affecting replication or transcription processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds within the imidazoquinazoline class exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar range (less than 10 μM) .

Case Study : A study on related imidazoquinazoline derivatives demonstrated that modifications at the phenyl ring significantly enhanced anticancer activity against A549 lung cancer cells .

Antimicrobial Activity

Compounds with similar structural features have demonstrated promising antimicrobial properties. Studies suggest that they can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Example : A derivative showed effective inhibition against MRSA strains with MIC values lower than traditional antibiotics like vancomycin .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in preliminary studies. It may reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the imidazoquinazoline core significantly influence biological activity:

  • Electron-donating groups (e.g., methoxy) enhance activity against α-glucosidase.
  • Electron-withdrawing groups (e.g., halogens) tend to diminish efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.